molecular formula C14H11ClN2O3S B2765694 4-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol CAS No. 1459242-91-1

4-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol

Cat. No.: B2765694
CAS No.: 1459242-91-1
M. Wt: 322.76
InChI Key: FBVYXTFFVDEWMH-UHFFFAOYSA-N
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Description

4-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a chloro group, a methylsulfonyl group, and a phenolic hydroxyl group attached to a benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting the benzimidazole derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Chlorination: The chloro group can be introduced by treating the compound with a chlorinating agent such as thionyl chloride.

    Phenolic Hydroxyl Group: The phenolic hydroxyl group can be introduced through a nucleophilic substitution reaction involving a suitable phenol derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) can be used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

4-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

  • 2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol
  • 4-Chloro-2-(1H-benzimidazol-2-yl)phenol
  • 2-(1H-benzimidazol-2-yl)-4-methylphenol

Comparison: 4-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol is unique due to the presence of both the chloro and methylsulfonyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent compared to similar compounds that lack one or both of these groups.

Properties

IUPAC Name

4-chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c1-21(19,20)9-3-4-11-12(7-9)17-14(16-11)10-6-8(15)2-5-13(10)18/h2-7,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVYXTFFVDEWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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